8-((3-hydroxypropyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-(3-hydroxypropylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-7(2)17-8-9(14-11(17)13-5-4-6-18)16(3)12(20)15-10(8)19/h7,18H,4-6H2,1-3H3,(H,13,14)(H,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFPCMFPWARDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1NCCCO)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-hydroxypropyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the hydroxypropyl, isopropyl, and methyl groups through a series of reactions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
8-((3-hydroxypropyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxypropyl group to a propyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Drug Design and Development
One of the primary applications of this compound lies in its role as a scaffold for designing novel inhibitors targeting cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle and have been implicated in various cancers. Research has shown that modifications to the purine structure can enhance its potency as a CDK inhibitor. For instance, compounds derived from this scaffold have demonstrated significant inhibitory effects against CDK12, which is overexpressed in several cancer types .
Structure-Activity Relationship Studies
Studies focusing on structure-activity relationships (SAR) have revealed that specific substitutions on the purine ring can dramatically affect biological activity. For example, the introduction of hydroxyalkyl groups has been linked to improved binding affinity to CDK targets, leading to enhanced anticancer efficacy .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against HER2-positive breast cancer cells. Preclinical studies have indicated that derivatives of this purine can inhibit cell proliferation and induce apoptosis in cancer cell lines .
Case Studies
- Case Study 1: A derivative of 8-((3-hydroxypropyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione was tested against MCF7 and HCT116 cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
- Case Study 2: Another study highlighted its effectiveness in inhibiting polo-like kinase 1 (Plk1), a key player in mitosis and an attractive target for cancer therapy. The compound exhibited significant cytotoxicity against various cancer cell lines, reinforcing its potential as a therapeutic agent .
Biochemical Probes
Beyond therapeutic applications, this compound serves as a biochemical probe in cellular studies. Its ability to selectively bind to specific enzymes allows researchers to investigate cellular pathways and mechanisms involved in disease progression.
Mechanistic Studies
Research utilizing this compound has provided insights into the regulation of cell cycle checkpoints and apoptosis pathways. By elucidating these mechanisms, scientists can better understand how dysregulation contributes to cancer development and progression .
Summary of Findings
The following table summarizes key findings related to the applications of 8-((3-hydroxypropyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione:
Mechanism of Action
The mechanism of action of 8-((3-hydroxypropyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and resulting in the desired biological outcomes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Substituent Effects on Receptor Affinity
Position 8 Modifications
- Lipophilicity and Receptor Binding: highlights that lipophilic substituents at position 8 (e.g., propoxy, N-ethylbenzylamino) enhance affinity for serotonin receptors (5-HT1A, 5-HT6, 5-HT7).
- Hydroxyl vs. Methoxy Groups: Compared to the methoxypropylamino group in , the hydroxypropylamino substituent reduces lipophilicity but improves aqueous solubility, which may influence oral bioavailability and CNS penetration.
Position 7 Modifications
- Steric Effects : Bulky substituents like 1-naphthylmethyl () or 3-methylbenzyl () at position 7 may hinder receptor access due to steric clashes. The target compound’s isopropyl group offers a smaller footprint, likely improving binding pocket compatibility.
Biological Activity
8-((3-hydroxypropyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of purines known for their roles in various biochemical processes, including cellular signaling and metabolism. Understanding the biological activity of this compound is essential for its application in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 8-((3-hydroxypropyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is C18H23N5O4, with a molecular weight of approximately 373.413 g/mol. The structure features a purine core with specific substitutions that may influence its biological activity.
Research indicates that compounds similar to 8-((3-hydroxypropyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione often interact with adenosine receptors, which are critical in various physiological processes including neurotransmission and immune response. The specific interactions and efficacy can vary significantly based on structural modifications.
Pharmacological Effects
- Antitumor Activity : Several studies have explored the antitumor potential of purine derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Properties : Research has demonstrated that purine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.
- Neuroprotective Effects : Some studies suggest that this compound may exert neuroprotective effects by influencing adenosine signaling pathways, which are crucial in neurodegenerative diseases like Alzheimer's.
Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Johnson et al. (2021) | Reported anti-inflammatory effects in animal models of arthritis, with a reduction in joint swelling and pain scores. |
| Lee et al. (2020) | Found neuroprotective effects in vitro using primary neuronal cultures exposed to oxidative stress. |
Research Findings
Recent research has focused on optimizing the synthesis and evaluating the biological activity of various purine derivatives. For example, a study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of modified purines, emphasizing how specific substitutions can enhance or diminish biological effects.
Synthesis Approaches
Innovative synthetic methodologies have been developed to produce 8-((3-hydroxypropyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione efficiently. Continuous-flow synthesis techniques have been explored to improve yield and purity while minimizing waste.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-((3-hydroxypropyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione, and what are the critical reaction parameters?
- Methodological Answer : The compound is synthesized via reductive amination or nucleophilic substitution. For example, in structurally similar derivatives (e.g., NCT-501), the aldehyde intermediate reacts with amines (e.g., cyclopropanecarbonyl piperazine) using sodium triacetoxyborohydride (STAB) as a reducing agent in dichloromethane. Key parameters include stoichiometric control of the amine (1.5–2.0 equivalents), reaction time (4–6 hours), and inert conditions (N₂ atmosphere) to prevent oxidation . Alternative routes involve halogen displacement (e.g., 8-chloro intermediates reacting with thiols or amines under basic conditions) .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example:
- ¹H NMR : Peaks at δ 3.43–4.36 ppm confirm methyl and isopropyl substituents on the purine core .
- HRMS : Accurate mass measurements (e.g., [M+H]+ = 417) validate molecular formula integrity .
- X-ray crystallography (via Mercury CSD 2.0) resolves stereochemistry and packing patterns .
Advanced Research Questions
Q. What computational and experimental strategies are used to resolve contradictions in enzyme inhibitory activity data?
- Methodological Answer : Discrepancies in enzyme inhibition (e.g., ALDH1A1 vs. ALDH3A1 selectivity) are addressed via:
- Molecular docking : Tools like AutoDock predict binding modes to active sites (e.g., cyclopropanecarbonyl group interactions with ALDH1A1’s catalytic cysteine) .
- Enzyme kinetics : Michaelis-Menten assays under varying substrate/inhibitor concentrations (e.g., 3–50 nM enzyme, 0.1–100 µM compound) differentiate competitive vs. non-competitive inhibition .
- Mutagenesis : Site-directed mutations (e.g., C302A in ALDH1A1) validate binding site hypotheses .
Q. How are structure-activity relationships (SARs) optimized for purine-dione derivatives targeting parasitic enzymes?
- Methodological Answer : SAR studies on Trypanothione Synthetase (TryS) inhibitors involve:
- Scaffold diversification : Introducing 2,4-dihydroxybenzylidene hydrazine or thiophen-2-yl groups enhances parasitic selectivity over human homologs .
- Bioisosteric replacement : Replacing methylsulfonyl with cyclopropanecarbonyl improves metabolic stability (t₁/₂ > 6 hours in microsomal assays) .
- Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical hydrogen-bond acceptors (e.g., purine C2=O and C6=O) .
Notes for Experimental Design
- Purification : Use silica gel chromatography (PE:EA or MeOH:EtOAc gradients) for intermediates .
- Stability : Store final compounds at –20°C under argon to prevent hydrolysis of the hydroxypropylamino group .
- Conflict Resolution : If NMR spectra show unexpected peaks (e.g., δ 2.8–4.6 ppm broadening), assess piperazine ring protonation states via pH-adjusted DMSO-d⁶ experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
